N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
This compound features a quinazolinone core fused with a [1,3]dioxolo ring, a sulfanylidene group at position 6, and a hexanamide chain terminating in a 4-chlorophenylmethyl substituent. While direct data on its synthesis or biological activity are absent in the provided evidence, structural analogs and related synthetic methods offer insights into its properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-15-7-5-14(6-8-15)12-24-20(27)4-2-1-3-9-26-21(28)16-10-18-19(30-13-29-18)11-17(16)25-22(26)31/h5-8,10-11H,1-4,9,12-13H2,(H,24,27)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSLYSZQMGIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula: C19H16ClN3O4S
- CAS Number: 688053-75-0
- Structural Components: It contains a quinazoline core fused with a dioxole ring and a chlorophenyl group, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound exhibits inhibitory activity against several enzymes, including acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The cytotoxic effects appear to be dose-dependent, with IC50 values in the micromolar range .
- Antibacterial Properties: The compound has shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:
Case Studies
Several case studies have investigated the pharmacological properties of related compounds within the same chemical class:
- Cytotoxicity Against Cancer Cells:
- Antibacterial Efficacy:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Molecular Properties
Key Observations:
- Electron Effects : The target’s 4-chlorophenyl group (electron-withdrawing) contrasts with the methyl (electron-donating, ) and methoxy (electron-donating, ) groups in analogs. This may enhance binding to hydrophobic pockets or enzymes requiring polarized interactions.
- Linker Diversity : K284-5195 and CAS 688053-57-8 incorporate piperazine, which improves water solubility compared to the target’s benzyl group .
Q & A
Basic Question: What are the critical steps in synthesizing N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide?
Methodological Answer:
The synthesis involves modular assembly of the quinazolinone core and subsequent functionalization. Key steps include:
- Core Formation : Cyclocondensation of substituted anthranilic acid derivatives with chlorocarbonyl reagents to generate the 1,3-dioxolo[4,5-g]quinazolin-8-one scaffold.
- Sulfanylidene Introduction : Thiolation at C6 via nucleophilic displacement using thiourea or Lawesson’s reagent under anhydrous conditions .
- Side-Chain Coupling : Amide bond formation between the hexanamide moiety and the (4-chlorophenyl)methylamine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Validation : Intermediate purity should be confirmed via TLC and LC-MS at each step.
Basic Question: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
A multi-technique approach is required:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <2 ppm mass error).
- NMR Spectroscopy :
- X-Ray Crystallography : For absolute configuration determination, particularly for the sulfanylidene and dioxolo groups .
- HPLC-PDA : Assess purity (>95% by area normalization) using a C18 column with acetonitrile/water gradients .
Advanced Question: How can Bayesian optimization improve reaction yields during synthesis?
Methodological Answer:
Bayesian optimization (BO) accelerates parameter screening by iteratively updating a probabilistic model of the reaction space:
- Parameter Selection : Prioritize variables (e.g., temperature, catalyst loading, solvent ratio) using prior knowledge from analogous quinazolinone syntheses .
- Algorithm Implementation : Use open-source tools like Phoenics or Sherlock to define acquisition functions (e.g., expected improvement) and minimize experiments.
- Case Study : For thiolation steps, BO reduced optimization from 20+ trials to 5–8 by identifying optimal thiourea equivalents (1.2–1.5 eq.) and reaction times (4–6 hrs) .
Advanced Question: How should researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NOE correlations or HMBC couplings) require systematic validation:
- Hypothesis Testing : Propose alternative regioisomers or tautomers and simulate their NMR spectra using tools like ACD/Labs or Gaussian.
- Isotopic Labeling : Introduce deuterium at suspected positions (e.g., C7 of the quinazolinone) to confirm coupling patterns .
- Cross-Validation : Compare experimental data with crystallographic results (e.g., bond lengths/angles from X-ray) to confirm assignments .
Intermediate Question: What stability considerations are critical for handling this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity : The sulfanylidene group is prone to oxidation; store samples in amber vials under argon at –20°C .
- pH-Dependent Degradation : In aqueous buffers (pH >7), the dioxolo ring may hydrolyze. Use acidic conditions (pH 4–6) for dissolution .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for quinazolinones) .
Advanced Question: What strategies enable regioselective functionalization of the quinazolinone core?
Methodological Answer:
- Directing Group Utilization : Introduce transient protecting groups (e.g., Boc at N5) to steer electrophilic substitution to C7 or C9 .
- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki reactions for aryl halide functionalization at C2 or C4, leveraging steric hindrance from the dioxolo group .
- Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, C7 shows higher electrophilicity (f⁺ = 0.12) than C6 (f⁺ = 0.08) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
